N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of fluorine and methyl groups through halogenation and alkylation reactions. The final step involves the coupling of the two pyrazole rings via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or remove fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atoms make it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atoms in the compound can enhance its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-chloroethyl)-3-methyl-1H-pyrazol-4-amine
- N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-bromoethyl)-3-methyl-1H-pyrazol-4-amine
- N-[(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-iodoethyl)-3-methyl-1H-pyrazol-4-amine
Uniqueness
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F2N5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8-10(12(14)18(3)16-8)6-15-11-7-19(5-4-13)17-9(11)2/h7,15H,4-6H2,1-3H3 |
InChI Key |
ONOAYNMROPDVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)CCF |
Origin of Product |
United States |
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